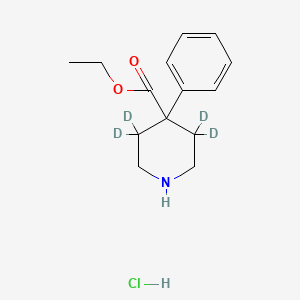

Normeperidine-D4.HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ノルメペリジン-d4 (塩酸塩)は、メペリジンの代謝産物であるノルメペリジンの重水素化体です。主に、さまざまな科学研究の用途で分析用基準物質として使用されます。 この化合物は、メペリジンの合成における前駆体として分類され、米国ではスケジュールIIの薬物として規制されています .

準備方法

合成経路と反応条件

ノルメペリジン-d4 (塩酸塩)の合成は、ノルメペリジン分子に重水素原子を組み込むことを伴います。これは、通常、合成プロセスで重水素化試薬を使用することによって達成されます。 反応条件には、通常、重水素化された溶媒と触媒の使用が含まれ、分子内の特定の位置に重水素原子を組み込むことが保証されます .

工業生産方法

ノルメペリジン-d4 (塩酸塩)の工業生産は、上記で説明したのと同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳しい品質管理対策が含まれます。 この化合物は、通常、規制された物質の取り扱いと生産のための規制基準に従う専門施設で生産されます .

化学反応の分析

反応の種類

ノルメペリジン-d4 (塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応する酸化物を形成することができます。

還元: 還元反応によって、この化合物は還元された形に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 反応条件は、通常、所望の反応結果が得られるように、制御された温度と圧力を伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物は、特定の反応の種類と使用される試薬によって異なります。 例えば、酸化反応では酸化物が生成される可能性があり、置換反応ではノルメペリジン-d4 (塩酸塩)のさまざまな置換誘導体が生成される可能性があります .

科学研究の用途

ノルメペリジン-d4 (塩酸塩)は、特に次の分野で広く科学研究に使用されています。

科学的研究の応用

Normeperidine-d4 (hydrochloride) is widely used in scientific research, particularly in the fields of:

作用機序

ノルメペリジン-d4 (塩酸塩)は、主に中枢神経系のオピオイド受容体との相互作用を通じてその効果を発揮します。これらの受容体においてアゴニストとして作用し、鎮痛作用と鎮静作用をもたらします。 この化合物は、セロトニンとノルエピネフリンのシナプス取り込みも阻害し、その薬理学的効果に寄与しています .

類似の化合物との比較

類似の化合物

ノルメペリジン: ノルメペリジン-d4 (塩酸塩)の非重水素化体。

その他の重水素化類似体: 同様の分析目的で使用されるノルメペリジンやメペリジンのさまざまな重水素化類似体.

独自性

ノルメペリジン-d4 (塩酸塩)は、重水素原子の組み込みによってユニークであり、分析化学において内部標準として特に有用になります。 重水素原子は、質量分析法を使用して複雑なサンプル中のノルメペリジンの正確な定量化を可能にする、明確な質量差を提供します .

類似化合物との比較

Similar Compounds

Meperidine: The parent compound from which normeperidine is derived.

Normeperidine: The non-deuterated form of normeperidine-d4 (hydrochloride).

Other Deuterated Analogs: Various deuterated analogs of normeperidine and meperidine that are used for similar analytical purposes.

Uniqueness

Normeperidine-d4 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification of normeperidine in complex samples using mass spectrometry techniques .

特性

CAS番号 |

2749394-90-7 |

|---|---|

分子式 |

C14H20ClNO2 |

分子量 |

273.79 g/mol |

IUPAC名 |

ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i8D2,9D2; |

InChIキー |

BBWMASBANDIFMV-JRWKTVICSA-N |

異性体SMILES |

[2H]C1(CNCC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])[2H].Cl |

正規SMILES |

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。